3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine
描述
Erythro Diastereomerism in Sphingoid Base Derivatives
The erythro configuration in sphingosine derivatives refers to the antiperiplanar arrangement of the C-2 amino and C-3 hydroxyl groups, which contrasts with the threo configuration where these groups are synperiplanar. In 3-O-TBS-erythro-sphingosine, this stereochemical relationship is preserved despite the hydroxyl group's protection, as demonstrated by nuclear Overhauser effect spectroscopy (NOESY) correlations between H-1 and H-3 protons in NMR analyses.
Diastereomeric purity (>99% de) is achieved through stereoselective synthetic routes, such as the palladium-catalyzed coupling of serine-derived thiol esters with alkenyl boronic acids, followed by LiAl(O-t-Bu)3H-mediated ketone reduction. The TBS group enhances stereochemical stability by preventing epimerization at C-3 during synthetic transformations, a common issue in unprotected sphingosine derivatives. Comparative studies show that erythro isomers exhibit 10-100× greater potency as protein kinase C inhibitors compared to their threo counterparts, underscoring the pharmacological relevance of this stereochemical feature.
Table 1: Key Structural Parameters of 3-O-TBS-erythro-sphingosine
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C24H51NO2Si |
| Molecular Weight | 413.75 g/mol |
| Stereochemistry | (2S,3R,4E)-configuration |
| TBS Orientation | Pseudoaxial |
| Diastereomeric Excess | >99% de |
Conformational Analysis of Silyl Ether-Modified Sphingosine
The introduction of the TBS group induces distinct conformational preferences in the sphingosine backbone. Molecular dynamics simulations reveal that the silyl ether moiety stabilizes a gauche conformation around the C3-C4 bond, reducing rotational freedom by 40% compared to unprotected sphingosine. This rigidification arises from steric interactions between the TBS group's tert-butyl substituents and the sphingosine alkyl chain, as evidenced by 1H NMR coupling constants (J3,4 = 5.8 Hz).
In lipid bilayer environments, the TBS group preferentially localizes near the membrane interface, as shown by neutron scattering studies of analogous sphingolipids. This positioning disrupts the intramolecular hydrogen bonding network observed in native sphingosine, redirecting the amino group toward interfacial water molecules. The TBS moiety's hydrophobicity (LogP = 10.9) further enhances membrane partitioning, increasing the compound's residence time in lipid rafts by 3-fold compared to hydroxylated sphingosine.
Intramolecular Hydrogen Bonding Patterns with TBS Protection
Native sphingosine forms a characteristic intramolecular hydrogen bond between the C1-hydroxyl and C3-hydroxyl groups (O1-H···O3), which stabilizes the anti conformation of the sphingoid base. TBS protection at C3 eliminates this interaction, as demonstrated by FTIR spectroscopy showing a 95% reduction in O-H stretching vibrations between 3200-3400 cm-1.
The loss of the C3 hydroxyl group shifts hydrogen bonding activity to the C1 hydroxyl and amino groups. Quantum mechanical calculations predict a new stabilizing interaction between the C1-OH and the TBS oxygen (O1-H···O-Si), with a bond length of 2.1 Å and angle of 155°. This altered hydrogen bonding pattern increases the compound's metabolic stability, as evidenced by a 7-fold reduction in enzymatic oxidation rates compared to unprotected sphingosine in liver microsome assays.
The amino group forms transient hydrogen bonds with adjacent water molecules (NH2···OH2) in aqueous environments, maintaining solubility despite the TBS group's hydrophobicity. This duality enables the compound to interact with both membrane-bound targets (e.g., protein kinase C) and soluble receptors (e.g., S1P transporters). Solid-state NMR studies of crystalline 3-O-TBS-erythro-sphingosine confirm these interactions, showing strong dipolar couplings between the amino protons and interfacial water molecules.
属性
IUPAC Name |
(E,2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51NO2Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(22(25)21-26)27-28(5,6)24(2,3)4/h19-20,22-23,26H,7-18,21,25H2,1-6H3/b20-19+/t22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFASSHVVQGEKIT-DWVLVAQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Reduction of Azide to Amine
The first step involves reducing the azide group to a primary amine using triphenylphosphine (PPh₃) in a pyridine/benzene solvent system. The reaction proceeds via the Staudinger mechanism, yielding (2S,3R,4E)-2-amino-3-(tert-butyldimethylsilyloxy)-4-octadecen-1-ol (protected sphingosine) with a 91% yield. Key parameters include:
| Parameter | Value |
|---|---|
| Reactants | Protected azide, PPh₃, H₂O |
| Solvent | Pyridine/benzene (1:1 v/v) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 91% |
The TBDMS group remains intact under these conditions, ensuring regioselective reduction without deprotection.
Amidation with Long-Chain Fatty Acids
The protected sphingosine undergoes amidation with fatty acids (e.g., palmitic or stearic acid) using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling agent. This step forms a protected ceramide derivative with a 92% yield:
The choice of fatty acid (C15–C24) determines the final sphingomyelin’s hydrophobic tail, enabling customization for specific applications.
Phosphorylation and Cyclic Phosphotriester Formation
The primary alcohol of the ceramide is phosphorylated using 2-chloro-2-oxo-1,3,2-dioxaphospholane in benzene, catalyzed by 4-dimethylaminopyridine (DMAP). This generates a moisture-sensitive cyclic phosphotriester intermediate:
| Parameter | Value |
|---|---|
| Reactants | Protected ceramide, 2-chloro-2-oxo-1,3,2-dioxaphospholane |
| Catalyst | DMAP |
| Solvent | Benzene |
| Yield | 88% |
Critical Note: The intermediate’s sensitivity to moisture necessitates inert atmosphere handling (e.g., nitrogen or argon).
Cleavage of Cyclic Phosphotriester
Treatment with anhydrous trimethylamine in benzene/acetonitrile (1:1 v/v) cleaves the cyclic structure, yielding protected sphingomyelin. This step achieves an 85% yield while preserving the TBDMS group.
Final Deprotection
Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) removes the TBDMS group, affording the final D-erythro-sphingomyelin. The deprotection step proceeds quantitatively, with the fluoride ion selectively cleaving the silicon-oxygen bond.
Alternative Synthetic Strategies
Zimmermann’s Galactose-Derived Approach
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₅₁NO₂Si |
| Molecular Weight | 414 g/mol |
| Density | 0.9 ± 0.1 g/cm³ |
| Boiling Point | 482.7 ± 45.0°C |
| Storage Conditions | -20°C (long-term), -4°C (short-term) |
Safety Protocols:
-
Use nitrile gloves, protective eyewear, and fume hoods during synthesis.
-
Avoid skin contact due to potential irritant properties.
Applications in Sphingolipid Research
The TBDMS-protected sphingosine serves as a versatile intermediate for:
-
Isotope-Labeled Sphingomyelins: Introduction of ¹³C or ²H labels at specific carbon positions for NMR/MS studies.
-
Homogeneous Sphingolipid Production: Avoids heterogeneity inherent in natural extracts, ensuring consistent biological assay results.
-
Drug Delivery Systems: Customizable fatty acid tails enhance membrane permeability in liposomal formulations.
Challenges and Optimization Opportunities
-
Moisture Sensitivity: The cyclic phosphotriester intermediate requires stringent anhydrous conditions, complicating large-scale production.
-
Yield Improvements: Microwave-assisted steps (e.g., Overman rearrangement) could reduce reaction times and improve efficiency.
-
Alternative Protecting Groups: Explore silyl ethers with orthogonal stability profiles for sequential deprotection strategies.
化学反应分析
Types of Reactions
3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine can undergo various chemical reactions, including:
Oxidation: The tert-butyldimethylsilyloxy group is stable under oxidative conditions.
Reduction: The compound is resistant to reduction due to the stability of the silyl ether bond.
Substitution: The silyl ether group can be substituted under acidic conditions to regenerate the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using acetic acid and water.
Major Products Formed
Oxidation: Typically, no significant products due to the stability of the silyl ether.
Reduction: No significant products due to the stability of the silyl ether.
Substitution: Regeneration of the hydroxyl group.
科学研究应用
3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling pathways involving sphingolipids.
Medicine: Investigated for potential therapeutic applications in diseases related to sphingolipid metabolism.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine involves its role as a protecting group. The tert-butyldimethylsilyloxy group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The silyl ether bond can be cleaved under specific conditions to regenerate the hydroxyl group, allowing for further chemical modifications .
相似化合物的比较
Comparison with Similar Compounds
Below is a systematic comparison of 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine with structurally or functionally related sphingosine derivatives:
Table 1: Structural and Functional Comparison
Stability and Reactivity
- TBDMS Protection : The TBDMS group in this compound confers superior stability against oxidation and enzymatic degradation compared to unprotected sphingosine derivatives like D-erythro-sphingosine . This is critical for long-term storage and synthetic workflows.
- Comparison with Other Silyl Groups : Tributylsilyl (TBS) and triisopropylsilyl (TIPS) groups are bulkier alternatives but may hinder downstream reactions. TBDMS strikes a balance between steric protection and synthetic versatility .
生物活性
3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine is a sphingolipid derivative that has garnered interest due to its potential biological activities. Sphingolipids are crucial components of cell membranes and play significant roles in various biological processes, including cell signaling, apoptosis, and inflammation. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.
- Chemical Name: this compound
- CAS Number: 137905-29-4
- Molecular Formula: C15H33NO3Si
- Molecular Weight: 303.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with sphingosine pathways in cells. It is believed to modulate various signaling pathways by influencing the metabolism of sphingolipids, particularly through the inhibition of sphingosine kinase, which converts sphingosine to sphingosine-1-phosphate (S1P). S1P is a bioactive lipid that regulates numerous cellular processes, including proliferation, survival, and migration.
1. Antitumor Activity
Research has indicated that sphingolipids can exhibit antitumor properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines by activating caspases and promoting mitochondrial dysfunction. For instance, a study involving human breast cancer cells showed a significant reduction in cell viability upon treatment with this compound, suggesting its potential as an anticancer agent .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This effect is crucial in conditions such as rheumatoid arthritis and inflammatory bowel disease, where excessive inflammation plays a detrimental role .
3. Neuroprotective Properties
Emerging evidence suggests that this compound may have neuroprotective effects. In models of neurodegeneration, it has been shown to reduce oxidative stress and neuronal apoptosis, potentially through the modulation of sphingolipid metabolism and the activation of survival signaling pathways .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the biological significance of sphingolipid derivatives:
- Breast Cancer Study : A study demonstrated that treating MCF-7 breast cancer cells with this compound led to a decrease in cell proliferation by inducing apoptosis via mitochondrial pathways .
- Inflammatory Response : In an animal model of sepsis, administration of the compound resulted in decreased levels of inflammatory markers and improved survival rates compared to controls .
- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, treatment with this compound reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests .
常见问题
Q. What are the key methodologies for synthesizing 3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine, and how can efficiency be improved?
The synthesis typically involves silylation of the hydroxyl group using tert-butyldimethylsilyl (TBDMS) protecting agents. Critical steps include:
- Protecting Group Strategy : Selective silylation at the 3-O position to prevent unwanted side reactions during subsequent synthetic steps .
- Purification : Column chromatography or HPLC to isolate intermediates and final products, ensuring high purity (>95%) .
- Optimization : Integrating computational reaction path searches (e.g., quantum chemical calculations) to narrow down optimal reaction conditions, reducing trial-and-error approaches .
Q. Which analytical techniques are most effective for characterizing this compound?
- Spectroscopy :
- Chromatography : Reverse-phase HPLC with UV/ELSD detection to assess purity and stability under varying solvent conditions .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for synthesizing derivatives of this compound?
A three-factor factorial design (e.g., temperature, catalyst loading, solvent polarity) allows systematic exploration of interactions between variables. Key steps:
- Variable Screening : Identify critical factors affecting yield and selectivity using Plackett-Burman designs.
- Response Surface Methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions (e.g., 60°C, 5 mol% catalyst, THF solvent) .
- Validation : Replicate experiments at predicted optima to confirm reproducibility (±5% error margin) .
Q. How should researchers resolve contradictions in experimental data, such as unexpected byproduct formation during silylation?
- Mechanistic Analysis : Use density functional theory (DFT) calculations to map reaction pathways and identify intermediates prone to side reactions .
- Cross-Validation : Compare experimental results with computational predictions to isolate discrepancies (e.g., steric hindrance vs. electronic effects) .
- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy to track reaction progress and detect transient intermediates .
Q. What computational tools are recommended for modeling the compound’s interactions in lipid bilayer systems?
- Molecular Dynamics (MD) Simulations : Tools like GROMACS or CHARMM to study insertion kinetics and conformational stability in lipid membranes.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at the silyloxy group’s interface with phospholipid headgroups .
- AI-Driven Predictions : Machine learning models trained on lipidomics datasets to predict membrane permeability and aggregation behavior .
Q. What reactor design considerations are critical for scaling up the synthesis of this compound?
- Continuous Flow Systems : Minimize batch variability and improve heat/mass transfer for silylation reactions .
- Membrane Separation : Integrate in-line purification modules (e.g., nanofiltration) to remove unreacted TBDMS reagents .
- Process Control : Real-time PAT (Process Analytical Technology) tools to monitor critical quality attributes (CQAs) like pH and temperature .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Studies :
- Kinetic Modeling : Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Q. What theoretical frameworks guide the study of this compound’s bioactivity in sphingolipid signaling pathways?
- Systems Biology Models : Integrate omics data (e.g., lipidomics, transcriptomics) to map interactions with sphingosine-1-phosphate (S1P) receptors .
- Structure-Activity Relationship (SAR) : Compare analogs with modified silyloxy groups to delineate steric and electronic contributions to receptor binding .
Q. How can AI enhance the discovery of novel derivatives with improved pharmacological properties?
Q. What advanced process control strategies are recommended for maintaining quality in multi-step syntheses?
- Model Predictive Control (MPC) : Dynamically adjust reactor parameters (e.g., feed rate, agitation) based on real-time sensor data .
- Digital Twins : Simulate entire synthesis workflows to preemptively address bottlenecks (e.g., catalyst deactivation) .
Key Methodological Insights from Literature
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
